

# GPR84: A Pivotal Regulator at the Crossroads of Metabolic and Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target implicated in a spectrum of metabolic and fibrotic diseases. Primarily activated by medium-chain fatty acids (MCFAs), this receptor is predominantly expressed on immune cells, where it plays a critical role in modulating inflammatory responses. Its expression is significantly upregulated under inflammatory conditions, linking lipid metabolism to immune function and the pathogenesis of chronic diseases. This technical guide provides a comprehensive overview of the current understanding of GPR84's function, focusing on its signaling pathways, role in various disease models, and the experimental methodologies employed in its study. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and drug development efforts in this promising area.

## Introduction

G protein-coupled receptor 84 (GPR84) is a class A G protein-coupled receptor (GPCR) that has garnered significant attention for its involvement in inflammatory, metabolic, and fibrotic conditions.[1] Initially identified as an orphan receptor, it was later deorphanized as a receptor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[2] GPR84 is highly expressed in immune cells, including macrophages, neutrophils, and monocytes, as well as in tissues such as adipose tissue, liver, lungs, and bone marrow.[3][4] Its expression is induced by







pro-inflammatory stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF- $\alpha$ ), positioning it as a key sensor and amplifier of inflammatory signals.[5]

The role of GPR84 in disease is complex and appears to be context-dependent. While some studies suggest a pro-inflammatory and pro-fibrotic role, others indicate a protective function in certain metabolic contexts. This guide aims to dissect these multifaceted roles by presenting a detailed analysis of the available scientific literature.

# **GPR84 Signaling Pathways**

GPR84 primarily couples to the pertussis toxin-sensitive Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of GPR84 also triggers intracellular calcium mobilization. Downstream of these initial events, GPR84 activation has been shown to stimulate several key signaling cascades, including the PI3K-Akt and MAP kinase (ERK) pathways, which are crucial for regulating cellular functions like cytokine production, cell migration, and survival. Furthermore, GPR84 activation can lead to the nuclear translocation of the p65 subunit of NF-κB, a master regulator of inflammation.





Click to download full resolution via product page

Figure 1: GPR84 Signaling Cascade.



#### Role of GPR84 in Metabolic Diseases

The function of GPR84 in metabolic diseases is multifaceted, with studies pointing to both detrimental and protective roles depending on the specific context and tissue.

# Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH)

GPR84 expression is upregulated in the livers of patients with NAFLD, and its levels correlate with the severity of inflammation and fibrosis. In high-fat diet (HFD)-fed mouse models, GPR84 deficiency has been shown to accelerate the progression from simple steatosis to NASH, characterized by increased hepatic inflammation and fibrosis. This suggests a protective role for GPR84 in suppressing lipotoxicity-induced macrophage overactivation. Conversely, other studies using different NASH models have demonstrated that pharmacological inhibition of GPR84 ameliorates inflammation and fibrosis, suggesting a pro-inflammatory role. The fatty acid mimetic PBI-4547, which acts as a GPR84 antagonist, improved metabolic dysregulation and reduced hepatic steatosis in a diet-induced obesity mouse model.

# **Adipose Tissue and Glucose Homeostasis**

GPR84 is expressed in adipose tissue, and its expression is increased in the fat pads of mice on a high-fat diet. Studies on GPR84 knockout mice have yielded conflicting results regarding its role in glucose metabolism. Some studies show that GPR84 deletion does not affect body weight or glucose tolerance. However, another study reported that GPR84-deficient mice on a high-fat diet exhibit lipid metabolic dysfunction. More recently, GPR84 has been shown to be highly expressed in brown adipose tissue (BAT), where its activation promotes thermogenic gene expression and increases oxygen consumption, suggesting a role in enhancing BAT activity and ameliorating metabolic disorders.

#### **Role of GPR84 in Fibrotic Diseases**

A growing body of evidence implicates GPR84 as a pro-fibrotic mediator in various organs.

## **Liver Fibrosis**

As mentioned in the context of NASH, GPR84 expression correlates with the degree of liver fibrosis in patients. Pharmacological antagonism of GPR84 has been shown to reduce



macrophage accumulation and ameliorate fibrosis in several mouse models of NASH. However, studies on GPR84-deficient mice under HFD conditions suggest that endogenous GPR84 signaling protects against the progression of hepatic fibrosis. These seemingly contradictory findings highlight the complexity of GPR84 signaling and may be influenced by the specific disease model and the nature of the ligands (endogenous vs. synthetic).

## **Kidney Fibrosis**

In models of kidney fibrosis, including unilateral ureteral obstruction and adenine-induced nephropathy, GPR84 has been identified as a deleterious factor. GPR84 knockout mice exhibit significantly reduced interstitial fibrosis in these models. The dual GPR40 agonist/GPR84 antagonist PBI-4050 has demonstrated anti-fibrotic activity in various kidney injury models.

# **Pulmonary Fibrosis**

GPR84 is upregulated in the lungs of rats with heart failure-induced lung fibrosis. GPR84 inhibitors are currently in clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF), suggesting its role as a pro-fibrotic mediator in the lungs. The GPR84 antagonist GLPG1205 is undergoing a phase II clinical study for IPF.

# **Quantitative Data Summary**

The following tables summarize key quantitative findings from various studies on GPR84.

Table 1: GPR84 Expression in Disease Models



| Disease Model                                | Tissue                                                    | Species      | Change in<br>GPR84<br>Expression | Reference |
|----------------------------------------------|-----------------------------------------------------------|--------------|----------------------------------|-----------|
| Endotoxemia<br>(LPS-induced)                 | Various                                                   | Mouse        | Increased                        |           |
| Hyperglycemia/D<br>iabetes                   | Adipose tissue,<br>bone marrow,<br>brain, kidney,<br>lung | Mouse        | Increased                        |           |
| Hypercholesterol emia                        | Various                                                   | Mouse        | Increased                        | _         |
| High-Fat Diet                                | Adipose Tissue                                            | Mouse        | Increased                        |           |
| NAFLD/NASH                                   | Liver                                                     | Human, Mouse | Increased                        |           |
| Kidney Fibrosis<br>(Adenine-<br>induced)     | Kidney                                                    | Mouse        | Increased                        |           |
| Lung Fibrosis<br>(Heart Failure-<br>induced) | Lung                                                      | Rat          | Increased                        |           |

Table 2: Effects of GPR84 Modulation on Inflammatory and Fibrotic Markers



| Disease Model                        | Intervention              | Key Findings                                                                           | Reference |
|--------------------------------------|---------------------------|----------------------------------------------------------------------------------------|-----------|
| Macrophage Culture (LPS-stimulated)  | GPR84 agonist (6-<br>OAU) | Increased TNFα, IL-6,<br>IL-12B, CCL2, CCL5,<br>CXCL1 expression                       |           |
| NAFLD/NASH (Diet-induced)            | GPR84 knockout            | Increased hepatic<br>TNFα, Col1a1, Tgfb1,<br>Acta2 expression                          |           |
| NAFLD/NASH (Diet-induced)            | GPR84 antagonist          | Reduced hepatic<br>inflammation and<br>fibrosis markers (Tnfα,<br>Tgfβ, Acta2, Col1a1) | _         |
| Kidney Fibrosis<br>(Adenine-induced) | GPR84 knockout            | Reduced interstitial fibrosis by half                                                  |           |
| Liver Injury (Con A-induced)         | GPR84 knockout            | Reduced serum ALT<br>and AST, decreased<br>MCP-1 and TNF-α<br>expression               |           |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for studying GPR84 function.

## **Animal Models**

- Diet-Induced NASH Model: Wild-type and Gpr84-/- mice are fed a high-fat diet (HFD), a
  choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD), or a methionine-choline
  deficient (MCD) diet for several weeks to induce NASH. Liver tissue is then harvested for
  histological analysis (H&E, Sirius Red staining), gene expression analysis (qRT-PCR for
  inflammatory and fibrotic markers), and protein analysis (Western blotting).
- Adenine-Induced Kidney Fibrosis Model: Mice are fed a diet containing adenine (e.g., 0.2% w/w) for several weeks to induce chronic kidney disease and fibrosis. Kidney tissue is



collected for histological assessment of interstitial fibrosis and expression analysis of fibrotic markers.

 Unilateral Ureteral Obstruction (UUO) Model: One ureter is surgically ligated to induce obstructive nephropathy and fibrosis in the affected kidney. This model allows for the study of rapid fibrotic processes.



Click to download full resolution via product page

**Figure 2:** Workflow for studying GPR84 in a diet-induced NASH model.

# **In Vitro Assays**

 Macrophage Activation Assay: Bone marrow-derived macrophages (BMDMs) or macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS in the presence or absence of GPR84



agonists (e.g., 6-OAU) or antagonists. Supernatants are collected to measure cytokine secretion (ELISA), and cell lysates are used for gene expression analysis (qRT-PCR) and Western blotting to assess signaling pathway activation (e.g., phosphorylation of Akt, ERK).

- cAMP Inhibition Assay: HEK293 cells stably expressing GPR84 are treated with forskolin to stimulate cAMP production. The ability of GPR84 agonists to inhibit forskolin-induced cAMP accumulation is then measured, typically using a competitive immunoassay.
- Calcium Mobilization Assay: GPR84-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration are monitored using a fluorescence plate reader upon addition of GPR84 agonists.

#### **Conclusion and Future Directions**

GPR84 stands out as a critical regulator at the interface of metabolism and inflammation, with significant implications for the development and progression of fibrotic diseases. Its role as a sensor for MCFAs provides a direct link between lipid metabolism and immune cell function. While the pro-inflammatory and pro-fibrotic functions of GPR84 are increasingly recognized, particularly in the context of pharmacological antagonism, the seemingly protective roles observed in some genetic knockout models warrant further investigation.

#### Future research should focus on:

- Identifying additional endogenous ligands to better understand the physiological regulation of GPR84.
- Elucidating the cell-type-specific functions of GPR84 using conditional knockout mice.
- Investigating the downstream signaling pathways in greater detail to understand the mechanisms behind its diverse biological effects.
- Resolving the crystal structure of GPR84 to facilitate the design of more specific and potent modulators.

The development of selective GPR84 antagonists represents a promising therapeutic strategy for a range of inflammatory and fibrotic conditions. As clinical trials progress, a deeper understanding of GPR84 biology will be essential to fully realize its therapeutic potential.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GPR84: an immune response dial? PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite G-Protein Coupled Receptors in Cardio-Metabolic Diseases [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPR84: A Pivotal Regulator at the Crossroads of Metabolic and Fibrotic Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829456#gpr84-s-function-in-metabolic-and-fibrotic-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com